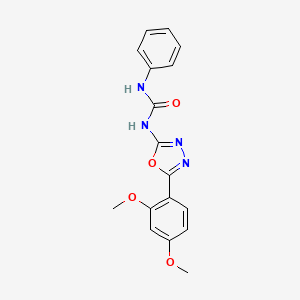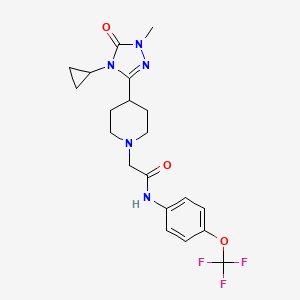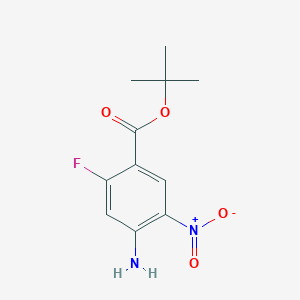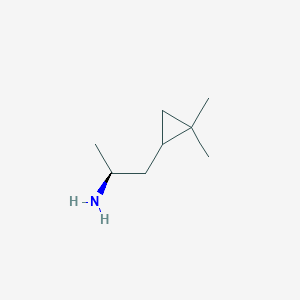![molecular formula C17H18N2O2S B2630356 N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide CAS No. 316125-42-5](/img/structure/B2630356.png)
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Vue d'ensemble
Description
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Mécanisme D'action
Target of Action
The primary targets of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide are currently unknown. This compound is a derivative of thiourea , which has been found to have various biological and anticorrosion properties . This compound
Mode of Action
The mode of action of This compound As a derivative of thiourea, it may share some of the biological activities of its parent compound, such as antiviral, anti-inflammatory, and anticancer properties . This compound
Biochemical Pathways
The biochemical pathways affected by This compound Thiourea derivatives have been found to have diverse biological activities , suggesting that they may affect multiple pathwaysThis compound
Result of Action
The molecular and cellular effects of This compound As a derivative of thiourea, it may share some of the biological activities of its parent compound . This compound
Analyse Biochimique
Biochemical Properties
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrases and cholinesterases. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. For instance, it has been shown to inhibit human carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues . The inhibitory action of this compound on these enzymes suggests its potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production. These effects highlight the compound’s potential in regulating cellular processes and its therapeutic implications in diseases characterized by dysregulated cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and modulation of gene expression. The compound binds to the active sites of target enzymes, such as carbonic anhydrases and cholinesterases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell survival and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and biological activity, influencing its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins, which determine its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This subcellular localization is crucial for its biological activity, as it allows the compound to interact with specific biomolecules and exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, or the thiocarbamoyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Applications De Recherche Scientifique
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[(4-ethoxyphenyl)carbamothioyl]amino}-2-phenylacetamide
- **N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- **N-[(4-ethoxyphenyl)carbamothioyl]cyclohexane-carboxamide
Uniqueness
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYYQZSCZZKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323681 | |
| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
316125-42-5 | |
| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid](/img/structure/B2630277.png)

![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)


![3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide](/img/structure/B2630282.png)

![(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2630286.png)


![(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2630290.png)
![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile](/img/structure/B2630292.png)


